molecular formula C30H32N4O4S B15107902 ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate

ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate

Cat. No.: B15107902
M. Wt: 544.7 g/mol
InChI Key: LVCOZSLULBHMLM-XHPQRKPJSA-N
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Description

Ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a piperidine-4-carboxylate core linked to a 4,5-dihydro-1,3-thiazol-2-yl moiety. The thiazolidinone ring adopts a Z-configuration at the methylidene group, which bridges it to a substituted pyrazole system (1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole).

Key structural attributes include:

  • Piperidine-4-carboxylate: Enhances solubility and may participate in hydrogen bonding via the ester group.
  • Thiazolidinone ring: Known for redox activity and enzyme inhibition (e.g., aldose reductase inhibitors).
  • Substituted pyrazole: The 3-propoxyphenyl and 1-phenyl groups likely modulate lipophilicity and π-π stacking interactions with hydrophobic protein pockets .

Properties

Molecular Formula

C30H32N4O4S

Molecular Weight

544.7 g/mol

IUPAC Name

ethyl 1-[(5Z)-4-oxo-5-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C30H32N4O4S/c1-3-17-38-25-12-8-9-22(18-25)27-23(20-34(32-27)24-10-6-5-7-11-24)19-26-28(35)31-30(39-26)33-15-13-21(14-16-33)29(36)37-4-2/h5-12,18-21H,3-4,13-17H2,1-2H3/b26-19-

InChI Key

LVCOZSLULBHMLM-XHPQRKPJSA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C(=O)OCC)C5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C(=O)OCC)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, while also optimizing reaction times and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the rings .

Scientific Research Applications

Ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Compound A’s properties, we compare it with three analogs (Table 1), focusing on structural variations, bioactivity, and computational docking results.

Table 1: Structural and Functional Comparison of Compound A and Analogs

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀/EC₅₀) Predicted Targets (AutoDock)
Compound A Piperidine-thiazolidinone 3-Propoxyphenyl, Z-methylidene Not reported Aldose reductase, COX-2
Zygocaperoside () Triterpenoid glycoside Hydroxyl, glycosidic bonds Anticancer (15 µM) Apoptosis regulators
1-Benzoyl-5-(aryl)-4,5-dihydropyrazoles () Pyrazole-imidazolone Benzoyl, aryl groups Antimicrobial (MIC: 8–32 µg/mL) Bacterial enoyl-ACP reductase
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate () Piperidine-pyrazole Ethyl, methyl groups Not reported Neurological receptors (e.g., σ1)

Structural Analysis

  • Thiazolidinone vs.
  • Pyrazole Substituents : The 3-propoxyphenyl group in Compound A introduces steric bulk and enhanced lipophilicity (logP ~3.8 predicted) compared to simpler aryl groups (logP ~2.5–3.0 in ), suggesting improved membrane permeability .
  • Piperidine Modifications: The ethyl carboxylate in Compound A and ’s analog may facilitate solubility, but the thiazolidinone linkage in Compound A could restrict conformational flexibility versus the pyrazole-methyl group in ’s compound .

Bioactivity and Target Profiling

  • Antimicrobial Potential: While ’s pyrazole-imidazolone hybrids show MIC values of 8–32 µg/mL against Staphylococcus aureus, Compound A’s thiazolidinone-pyrazole system is untested but predicted (via docking) to inhibit bacterial enoyl-ACP reductase with a binding energy of −9.2 kcal/mol (AutoDock4) .
  • Anti-inflammatory and Antidiabetic Activity: The thiazolidinone scaffold is associated with aldose reductase inhibition (IC₅₀ ~0.5–5 µM in analogs), suggesting Compound A may share this activity. Docking studies (AutoDockTools4) indicate strong interactions with aldose reductase’s catalytic triad (Arg212, His110) .
  • Cytotoxic Effects : Unlike Zygocaperoside (), which induces apoptosis via mitochondrial pathways, Compound A’s bioactivity profile (clustered with COX-2 inhibitors in ’s data mining) suggests anti-inflammatory rather than cytotoxic effects .

Computational Insights

  • Receptor Flexibility : AutoDock4 simulations () highlight Compound A’s stable binding to COX-2’s hydrophobic channel (RMSD <1.5 Å), outperforming ’s derivatives due to the propoxyphenyl group’s van der Waals interactions with Leu384 and Tyr385 .

Research Findings and Implications

  • Synthetic Accessibility : Compound A’s synthesis likely parallels ’s methods (condensation of hydrazine derivatives with carbonyl intermediates), but the Z-configuration requires precise stereochemical control .
  • Structure-Activity Relationship (SAR): The 3-propoxyphenyl group and thiazolidinone ring are critical for target affinity. Bioactivity clustering () indicates that minor structural changes (e.g., replacing thiazolidinone with imidazolone) drastically alter mode of action .

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